molecular formula C20H35NO18S B12315360 3'-Sulfated Lewis A

3'-Sulfated Lewis A

Cat. No.: B12315360
M. Wt: 609.6 g/mol
InChI Key: ABZKLZZRLAPTDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Sulfated Lewis A (3’-Sulfo-LeA) is a sulfated glycan epitope characterized by a sulfate group at the 3’-position of the galactose residue within the Lewis A (LeA) trisaccharide structure (Galβ1-3[Fucα1-4]GlcNAcβ1-R) . This modification enhances its role as a biomarker for metaplastic and oncogenic transformations in gastrointestinal (GI) tissues, including Barrett’s esophagus, gastric intestinal metaplasia (GIM), and pancreatic ductal adenocarcinoma . The monoclonal antibody Das-1 specifically recognizes 3’-Sulfo-LeA, enabling its detection in clinical settings through ELISA and immunohistochemistry .

Properties

IUPAC Name

[2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZKLZZRLAPTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO18S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3’-Sulfated Lewis A involves several steps, starting with the preparation of the core Lewis A structure. This is typically achieved through enzymatic or chemical glycosylation reactions. The key steps include:

    Glycosylation: The core structure is synthesized by attaching fucose and galactose residues to a N-acetylglucosamine backbone.

Industrial production methods for 3’-Sulfated Lewis A are still under development, with research focusing on optimizing yield and purity through biotechnological approaches.

Chemical Reactions Analysis

3’-Sulfated Lewis A undergoes various chemical reactions, including:

    Oxidation: The sulfate group can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can target the glycosidic bonds, potentially breaking down the glycan structure.

    Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3’-Sulfated Lewis A has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Sulfated Lewis A involves its interaction with specific receptors and proteins on the cell surface. The sulfate group enhances its binding affinity to selectins and other carbohydrate-binding proteins, facilitating cell-cell adhesion and signaling pathways. These interactions play a crucial role in the cellular transformations associated with metaplasia and oncogenesis .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

The table below summarizes key structural distinctions between 3’-Sulfo-LeA and related glycan epitopes:

Compound Structure Sulfation/Sialylation Site Key Receptors
3’-Sulfated Lewis A Galβ1-3[Fucα1-4]GlcNAcβ1-R (3’-sulfate on galactose) 3’-position of galactose Das-1 antibody, E-selectin*
Sialyl Lewis A (sLeA) Galβ1-3[Fucα1-4]GlcNAcβ1-R (sialic acid α2-3 linked to galactose) N/A (sialylated) E-selectin, Siglec family
3’-Sulfated Lewis X Galβ1-4[Fucα1-3]GlcNAcβ1-R (3’-sulfate on galactose) 3’-position of galactose L-selectin, P-selectin
6’-Sulfated Lewis A Galβ1-3[Fucα1-4]GlcNAcβ1-R (6’-sulfate on N-acetylglucosamine) 6’-position of GlcNAc Not well characterized
Sialyl Lewis X (sLeX) Galβ1-4[Fucα1-3]GlcNAcβ1-R (sialic acid α2-3 linked to galactose) N/A (sialylated) E-selectin, P-selectin

*3’-Sulfo-LeA binds E-selectin with higher affinity than sLeA or sLeX in certain contexts .

Functional and Clinical Implications

3’-Sulfo-LeA vs. Sialylated Lewis Antigens
  • Biological Role: 3’-Sulfo-LeA is uniquely associated with metaplastic transformations in GI tissues, such as Type III GIM, which carries a high risk of progression to cancer . In contrast, sialylated Lewis antigens (sLeA/sLeX) are primarily involved in inflammatory responses and tumor metastasis via selectin-mediated leukocyte adhesion .
  • Diagnostic Utility: Das-1 antibody-based detection of 3’-Sulfo-LeA in pancreatic cyst fluid or serum has superior specificity for malignant transformation compared to CA19-9, which detects sLeA . sLeX is a well-established biomarker for cancers like colorectal carcinoma but lacks specificity for GI metaplasia .
3’-Sulfo-LeA vs. Other Sulfated Lewis Epitopes
  • 3’-Sulfo-LeA vs. 3’-Sulfo-LeX :
    • Both share sulfation at the 3’-position of galactose but differ in core structure (LeA vs. LeX). 3’-Sulfo-LeX is implicated in lymphocyte homing via L-selectin binding, whereas 3’-Sulfo-LeA is GI-specific .
  • 3’-Sulfo-LeA vs.

Research Findings and Data

Antibody Specificity Studies

  • Das-1 Antibody :
    • Recognizes 3’-Sulfo-LeA trisaccharide (Galβ1-3[Fucα1-4]GlcNAc-3’-sulfate) without requiring adjacent sugars, unlike the 91.9H antibody, which binds tetra-/pentasaccharides .
    • Competitive ELISA showed 85–93% loss of Das-1 binding after chemical deglycosylation, confirming glycan dependency .

Selectin Binding Affinity

Epitope E-selectin Binding (IC50, μM) L-selectin Binding (IC50, μM)
3’-Sulfo-LeA 0.8 15.2
sLeA 2.5 >100
3’-Sulfo-LeX 1.2 0.5
6’-Sulfo-LeA >100 >100

Data adapted from Yuen et al. (1994) and Galustian et al. (1999) .

Q & A

Q. What are the key structural features of 3'-Sulfated Lewis A, and how do they influence its biological activity?

  • Methodological Answer: The sulfation at the 3'-position of the galactose residue distinguishes this compound from non-sulfated variants, enhancing its binding affinity to selectins and other glycan-binding proteins. Structural characterization typically employs nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm sulfation patterns and stereochemistry . For example, NMR can resolve the anomeric proton signals of the galactose and fucose residues, while tandem MS identifies sulfate-specific fragmentation patterns.

Q. How is this compound synthesized in vitro, and what are common challenges in achieving high yields?

  • Methodological Answer: Chemical synthesis involves regioselective sulfation of pre-assembled Lewis A oligosaccharides using reagents like sulfur trioxide-pyridine complexes. Enzymatic approaches leverage sulfotransferases (e.g., GST-3/GlcNAc6ST-3) for site-specific modification. A major challenge is avoiding over-sulfation; optimizing reaction pH (6.5–7.5) and temperature (25–37°C) improves specificity. Purification via anion-exchange chromatography is critical to isolate the sulfated product from unreacted precursors .

Q. What detection methods are most reliable for quantifying this compound in biological samples?

  • Methodological Answer: Monoclonal antibodies (e.g., KM93) specific to sulfated epitopes are used in ELISA or immunohistochemistry. For higher resolution, liquid chromatography–mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns separates sulfated glycans. Validation requires comparing retention times and fragmentation patterns with synthetic standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental models?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer ionic strength, pH) or glycan presentation (soluble vs. cell-surface). To address this, standardize assays using surface plasmon resonance (SPR) with immobilized selectins under physiological conditions (pH 7.4, 150 mM NaCl). Include negative controls (non-sulfated Lewis A) and validate with competitive inhibition assays .

Q. What experimental designs are optimal for studying the role of this compound in cancer metastasis using in vivo models?

  • Methodological Answer: Use transgenic mouse models with tissue-specific overexpression of sulfotransferases or CRISPR/Cas9 knockouts. Combine this with intravital imaging to track metastatic dissemination. For example, orthotopic implantation of sulfated glycan-engineered tumor cells in immunocompromised mice allows monitoring of selectin-dependent homing to secondary sites. Validate findings using glycan microarray profiling of metastatic versus primary tumors .

Q. How can researchers differentiate this compound from other sulfated glycans (e.g., 6-sulfo Lewis X) in complex mixtures?

  • Methodological Answer: Employ tandem MS with collision-induced dissociation (CID) to identify sulfate-specific fragment ions (e.g., m/z 97 for HSO4⁻). Pair this with exoglycosidase digestion (e.g., α1-3/4 fucosidase) to confirm fucose linkage. For tissue sections, multiplexed imaging mass spectrometry (IMS) with sulfation-specific antibodies provides spatial resolution .

Critical Analysis of Research Gaps

  • Synthesis Scalability : Current chemical methods lack efficiency for large-scale production, necessitating enzyme engineering for industrial applications .
  • In Vivo Dynamics : Few studies track sulfated glycan turnover in real time; metabolic labeling with azido-sugars could address this .
  • Cross-Species Variability : Sulfation patterns differ between human and murine models, complicating translational studies. Use humanized glycan-engineered models to bridge this gap .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.